1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate
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Overview
Description
Chemical Reactions Analysis
1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidinone ring may also interact with biological targets, affecting their function .
Comparison with Similar Compounds
Similar compounds to 1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate include:
1,1,1-Trichloro-2-methyl-2-propanol: A chlorohydrin with preservative and anesthetic properties.
1,1,2-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
The uniqueness of this compound lies in its combination of a trichloromethyl group with an azetidinone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76431-29-3 |
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Molecular Formula |
C10H13Cl3NO4S- |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
[1,1,1-trichloro-3-(2-ethylsulfanyl-4-oxoazetidin-3-yl)butan-2-yl] carbonate |
InChI |
InChI=1S/C10H14Cl3NO4S/c1-3-19-8-5(7(15)14-8)4(2)6(10(11,12)13)18-9(16)17/h4-6,8H,3H2,1-2H3,(H,14,15)(H,16,17)/p-1 |
InChI Key |
FXVVQCRLWUYLSU-UHFFFAOYSA-M |
Canonical SMILES |
CCSC1C(C(=O)N1)C(C)C(C(Cl)(Cl)Cl)OC(=O)[O-] |
Origin of Product |
United States |
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